molecular formula C20H18F3N3OS B4738228 N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

Cat. No.: B4738228
M. Wt: 405.4 g/mol
InChI Key: CUZGHQIISBWPSB-UHFFFAOYSA-N
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Description

N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups, including cyano, dimethylphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various reaction conditions . This process can be carried out using different methods such as solvent-free reactions, stirring without solvent, or fusion techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to convert the cyano group to an amine or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the pyridyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific functional groups involved.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds, depending on the type of reaction and the reagents used.

Scientific Research Applications

N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets and pathways within biological systems. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and pyridyl-containing compounds. These compounds share structural similarities but may differ in their specific functional groups and overall properties.

Uniqueness

N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE is unique due to its combination of cyano, dimethylphenyl, and trifluoromethyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[3-cyano-4-(3,4-dimethylphenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3OS/c1-4-7-25-18(27)11-28-19-16(10-24)15(9-17(26-19)20(21,22)23)14-6-5-12(2)13(3)8-14/h4-6,8-9H,1,7,11H2,2-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZGHQIISBWPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC=C)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-ALLYL-2-{[3-CYANO-4-(3,4-DIMETHYLPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIDYL]SULFANYL}ACETAMIDE

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